![molecular formula C₁₀H₁₁D₃N₂ B1144807 [Methyl-d3]metanicotine CAS No. 220088-40-4](/img/structure/B1144807.png)

[Methyl-d3]metanicotine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

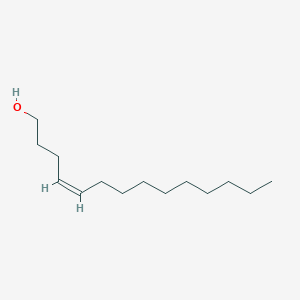

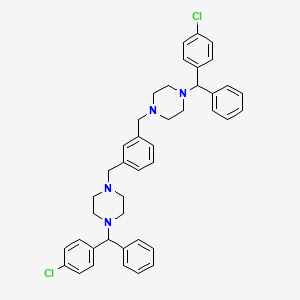

“[Methyl-d3]metanicotine” is an alkaloid found in the leaves of Duboisia Hopwoodii and is a constituent of tobacco smoke . It has a molecular weight of 165.25 and a molecular formula of C10H11D3N . It is also used as a potential drug for the treatment of senile dementia of the Alzheimer’s type .

Molecular Structure Analysis

The molecular structure of “[Methyl-d3]metanicotine” is C10H11D3N . The compound is related to nicotine, which binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways .

Aplicaciones Científicas De Investigación

Biomedical Research

Metanicotine-d3 can be utilized in biomedical research due to its structural similarity to nicotine. It can serve as a stable isotopic label in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of nicotine-derived drugs . This can be particularly useful in developing treatments for nicotine addiction or exploring the therapeutic potential of nicotine analogs in various diseases.

Cancer Treatment and Diagnosis

The compound’s metabolic pathways may be explored for targeted cancer therapies. By tracing the metabolic fate of Metanicotine-d3 in tumor cells, researchers can identify potential biomarkers for early cancer detection or monitor the efficacy of chemotherapeutic agents .

Neurological Disorders

Metanicotine-d3 could be used in the study of neurological disorders where the cholinergic system is implicated, such as Alzheimer’s disease and Parkinson’s disease. Its role in modulating neurotransmitter release makes it a valuable tool for understanding the pathophysiology of these conditions and developing new therapeutic strategies .

Addiction Studies

As a nicotine analog, Metanicotine-d3 can be applied in addiction research to investigate the mechanisms underlying tobacco dependence. It can help in assessing the impact of nicotine on brain function and behavior, which is crucial for creating more effective smoking cessation programs .

Mental Health Research

Research into the association between nicotine use and mental health conditions like depression and anxiety could benefit from Metanicotine-d3. It allows for the tracking of nicotine’s effects on mood and cognitive function, providing insights into potential treatments for these mental health issues .

Pharmacotherapy Development

Metanicotine-d3 can aid in the development of novel pharmacotherapies for smoking cessation. By studying its interaction with nicotinic acetylcholine receptors, researchers can design drugs that mimic or block the effects of nicotine, offering new avenues for treatment .

Mecanismo De Acción

Target of Action

Metanicotine-d3, also known as [Methyl-d3]metanicotine, is a derivative of nicotine and shares similar targets. The primary targets of Metanicotine-d3 are neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in neurotransmission, influencing various physiological processes such as cognition, memory, and muscle control.

Mode of Action

Metanicotine-d3 acts as an agonist at nAChRs . It binds to these receptors, triggering a conformational change that opens the ion channel. This allows the flow of ions across the cell membrane, leading to depolarization and the initiation of an action potential . The resulting changes can influence various neuronal processes, potentially altering mood, cognition, and other neurological functions.

Biochemical Pathways

The biochemical pathways affected by Metanicotine-d3 are likely similar to those of nicotine. Nicotine metabolism involves several pathways, including the pyridine pathway , pyrrolidine pathway , and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve various enzymes and co-factors, leading to the production of numerous metabolites. The downstream effects of these pathways can influence various cellular processes, potentially contributing to the pharmacological effects of Metanicotine-d3.

Pharmacokinetics

Nicotine is rapidly absorbed into the bloodstream and distributed throughout the body . It is metabolized primarily by liver enzymes, including CYP2A6, UGT, and FMO . The metabolic clearance of nicotine is high, with plasma concentrations typically ranging from 20 to 40 ng/ml during the day .

Result of Action

The molecular and cellular effects of Metanicotine-d3’s action are likely to be similar to those of nicotine, given their structural similarity. These effects can include increased neurotransmitter release, modulation of gene expression, and changes in neuronal excitability . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Metanicotine-d3. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as genetic variations in metabolic enzymes can influence the compound’s pharmacokinetics and pharmacodynamics .

Propiedades

IUPAC Name |

4-pyridin-3-yl-N-(trideuteriomethyl)but-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOSGGQXEBBCJB-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC=CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-pyridin-3-yl-N-(trideuteriomethyl)but-3-en-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.